3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
Overview
Description
3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline is a chemical compound with the molecular formula C12H7Cl2F3N2O. It is a white solid that is soluble in organic solvents such as chloroform and dimethyl sulfoxide. This compound is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
The synthesis of 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline typically involves the following steps:
Preparation of 3-Chloro-5-(trifluoromethyl)-2-pyridine: This intermediate is synthesized through a series of reactions starting from commercially available pyridine derivatives.
Reaction with Chlorobenzene: The intermediate 3-Chloro-5-(trifluoromethyl)-2-pyridine is then reacted with chlorobenzene under specific conditions to form the target compound.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)aniline: This compound has a similar structure but lacks the pyridinyl group, which can affect its chemical and biological properties.
3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline: This compound has additional chlorine atoms, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O/c13-8-4-7(18)1-2-10(8)20-11-9(14)3-6(5-19-11)12(15,16)17/h1-5H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZUYQAWUPZQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382410 | |
Record name | 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76471-06-2 | |
Record name | 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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